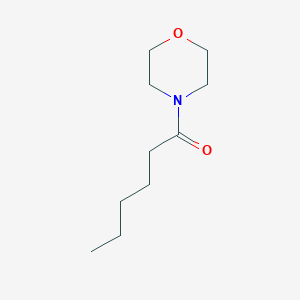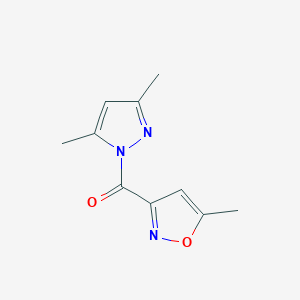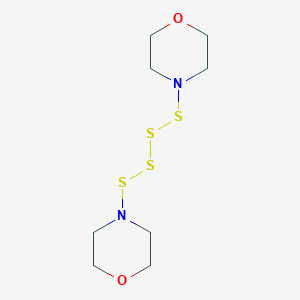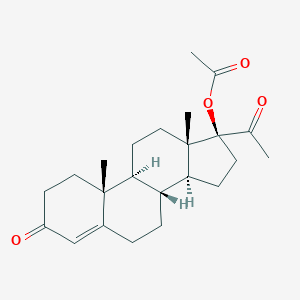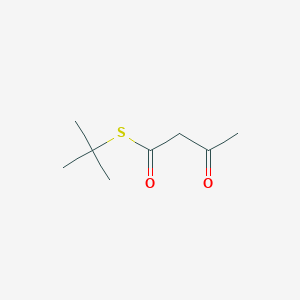
Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
Übersicht
Beschreibung
Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester, commonly known as DMT-E, is an organosulfur compound with the molecular formula C7H14O2S. It is a member of the class of compounds known as thioesters. DMT-E has a variety of applications in scientific research, including as a reagent in organic synthesis, as a probe for the study of enzyme-catalyzed reactions, and as a tool for the study of protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“S-tert-Butyl acetothioacetate” is used in chemical synthesis . It is a thioester, a type of compound that is often used in organic chemistry for various reactions .
Preparation of Vinyloxyborane Derivative
This compound may be used for the preparation of vinyloxyborane derivative . Vinyloxyborane derivatives are often used in organic synthesis due to their reactivity.
Proteomics Research
“S-tert-Butyl acetothioacetate” is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in the preparation of samples or in the analysis of protein structures and functions.
Material Science
Given its properties, “S-tert-Butyl acetothioacetate” could potentially be used in material science . Its physical and chemical properties could make it useful in the development of new materials or in the study of existing ones.
Biochemical Research
“S-tert-Butyl acetothioacetate” is used in biochemical research . It could be used in the study of biochemical processes and pathways, potentially helping to advance our understanding of biology at the molecular level.
Wirkmechanismus
S-tert-Butyl acetothioacetate, also known as Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester or S-tert-butyl 3-oxobutanethioate, is a compound of interest in the field of biochemistry.
Biochemical Pathways
It is possible that it may influence pathways related to sulfur metabolism, but this requires further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of S-tert-Butyl acetothioacetate are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. It is known to be a liquid at room temperature with a density of 0.994 g/mL at 25 °C (lit.) .
Eigenschaften
IUPAC Name |
S-tert-butyl 3-oxobutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMETKMHQLOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166618 | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
CAS RN |
15925-47-0 | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015925470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-tert-Butyl acetothioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the main synthetic application of S-tert-Butyl acetothioacetate highlighted in the research?
A: The research primarily focuses on using S-tert-Butyl acetothioacetate as a precursor for synthesizing β-diamides (malonamides) and β-amidoesters (malonamic acid esters) []. This is achieved through a multi-step reaction where the compound first reacts with isocyanates, followed by subsequent reactions with amines or alcohols.
Q2: What makes S-tert-Butyl acetothioacetate particularly suitable for this type of synthesis?
A: The research highlights the high yield and efficiency of using S-tert-Butyl acetothioacetate in the synthesis of β-diamides and β-amidoesters []. The S-tert-butyl group in the molecule plays a crucial role. After reacting with isocyanates, the resulting tricarbonyl intermediate spontaneously loses an acetyl group (deacetylation), leading to the formation of β-amidothioesters. This spontaneous deacetylation is a key factor contributing to the efficiency of the synthesis.
Q3: Is there any information available about improving the preparation process of S-tert-Butyl acetothioacetate itself?
A: Yes, one of the research papers focuses on optimizing the multigram-scale preparation of S-tert-Butyl acetothioacetate []. While the specific details of the improved method are not provided in the abstract, the research suggests there's ongoing interest in making the production of this valuable reagent more efficient.
Q4: Are there other applications of S-tert-Butyl acetothioacetate in organic synthesis?
A: Besides its use in preparing β-diamides and β-amidoesters, research indicates that S-tert-Butyl acetothioacetate can also be utilized in the synthesis of β-ketomacrolactones and β-ketodiolides []. This highlights the versatility of this compound as a building block in organic synthesis for various cyclic molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



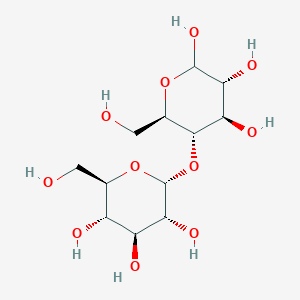
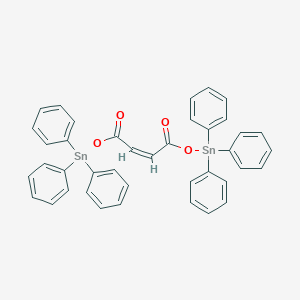

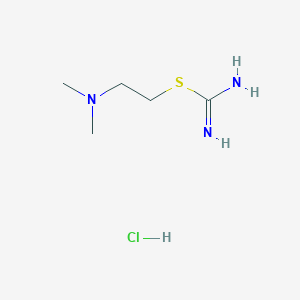

![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
